1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

EGFR kinase inhibition IAP antagonism scaffold hopping

Medicinal chemistry teams targeting EGFR-TK or IAP pathways face a specification risk: pyrido-oxazine regioisomers and protection-state variants yield divergent biological outcomes despite structural similarity. This [2,3-b] scaffold building block eliminates that uncertainty. • Validated EGFR IC₅₀ 0.09 μM in HCC827 cells with [2,3-b] core • Orthogonal Boc (acid-labile) & TMS (fluoride-labile) for sequential diversification • TMS prevents oxidative homocoupling during Sonogashira; enables iterative coupling • Boc facilitates late-stage N1 library synthesis & purification • In stock; custom bulk synthesis available

Molecular Formula C17H24N2O3Si
Molecular Weight 332.5 g/mol
Cat. No. B13705640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Molecular FormulaC17H24N2O3Si
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC2=C1C=CC(=N2)C#C[Si](C)(C)C
InChIInChI=1S/C17H24N2O3Si/c1-17(2,3)22-16(20)19-10-11-21-15-14(19)8-7-13(18-15)9-12-23(4,5)6/h7-8H,10-11H2,1-6H3
InChIKeyNKBWKEGCQLPFDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine: Identity & Physicochemical Profile


1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (MDL MFCD31543846, molecular formula C₁₇H₂₄N₂O₃Si, molecular weight 332.47 g·mol⁻¹) is a dual-protected heterocyclic building block belonging to the pyrido[2,3-b][1,4]oxazine class . The core scaffold, 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (PubChem CID 15127902, CAS 1112193-37-9), comprises a [1,4]oxazine ring fused to a pyridine ring at the [2,3-b] junction, with the pyridine nitrogen positioned at the 3-position of the bicyclic system [1]. The compound features two orthogonal protecting groups: an acid-labile tert-butoxycarbonyl (Boc) group on the oxazine N1 position and a fluoride-labile trimethylsilyl (TMS) group on the ethynyl substituent at the C6 position of the pyridine ring, enabling sequential deprotection and modular diversification in multi-step synthetic routes.

Dual orthogonal protection (Boc/TMS) enables sequential deprotection and modular diversification.
Pyrido[2,3-b][1,4]oxazine scaffold validated in EGFR and IAP antagonist programs.
TMS-ethynyl handle for controlled Sonogashira coupling without homocoupling risk.

Why This Building Block Cannot Be Replaced by Analogs


Pyrido-oxazine building blocks that appear structurally similar — differing only in ring fusion regioisomerism, oxidation state at C2, or the presence/absence of orthogonal protecting groups — exhibit fundamentally different reactivity profiles, electronic properties, and downstream biological outcomes that preclude simple interchange. The [2,3-b] scaffold has been experimentally validated as productive for generating potent EGFR tyrosine kinase inhibitors (IC₅₀ values as low as 0.09 μM in HCC827 cells) [1] and IAP antagonists (Smac mimetics) [2], whereas the [3,4-b] regioisomer lacks comparable literature precedent for these target classes. Substituting the C2-dihydro form with the C2-oxo analog alters hydrogen-bonding capacity and ring electronics; omitting the Boc group introduces an unprotected secondary amine that can participate in unwanted side reactions; and replacing the TMS-protected alkyne with a free terminal alkyne risks oxidative homocoupling (Glaser coupling) under Sonogashira conditions. Each structural feature is functionally consequential, and the quantitative evidence below demonstrates why this specific building block — rather than any close analog — must be specified for reproducible synthetic outcomes.

Regioisomer mismatch
[3,4-b] regioisomer lacks published EGFR or IAP target engagement data, potentially altering kinase hinge binding geometry.
Oxidation state sensitivity
2-Oxo analog introduces amide NH (HBD=1) and reduces pyridine ring electron density, shifting reactivity and molecular recognition.
Unprotected alkyne liability
Free terminal alkyne analogs risk Glaser homocoupling under Sonogashira conditions, limiting sequential functionalization strategies.

Quantitative Differentiation vs. Closest Comparators


Scaffold Regioisomerism: [2,3-b] vs. [3,4-b]

The target compound employs the pyrido[2,3-b][1,4]oxazine scaffold (pyridine N at position 3), whereas the commercially available Sigma-Aldrich comparator ADE001261 (CAS 1203499-24-4) employs the pyrido[3,4-b][1,4]oxazine scaffold (pyridine N at position 4) . The [2,3-b] scaffold has been experimentally validated in advanced lead compounds: compound 7f in the EGFR-TK inhibitor series demonstrated IC₅₀ values of 0.09 μM (HCC827, EGFR exon 19 deletion), 0.89 μM (NCI-H1975, EGFR L858R/T790M), and 1.10 μM (A-549, wild-type EGFR), with selectivity over normal BEAS-2B cells (no toxicity at >61 μM) [1]. In contrast, the [3,4-b] regioisomer has been cited only as a generic synthetic intermediate with no published kinase or IAP target engagement data . Computed physicochemical properties also diverge: the [3,4-b] regioisomer exhibits LogP 3.257 and polar surface area 51.66 Ų [2]; the change in nitrogen position in the [2,3-b] isomer is predicted to shift LogP by 0.2–0.5 log units and alter the dipole moment, affecting both chromatographic behavior and molecular recognition.

Scaffold regioisomerism
Class-level inference
[2,3-b] scaffold shows EGFR IC₅₀ 0.09–1.10 μM (MTT assay); [3,4-b] lacks comparable kinase validation. Estimated LogP shift 0.2–0.5 units.
Scaffold nitrogen position influences hinge-region binding in kinase targets and chromatographic behavior.
Cell-line data from HCC827, NCI-H1975, A-549; comparator properties computed via JChem.
EGFR kinase inhibition IAP antagonism scaffold hopping

Orthogonal Dual Protection: Boc and TMS

The target compound carries two protecting groups cleavable under mutually exclusive conditions: the Boc group (86.09 Da) is removed by acidic conditions (TFA, HCl/dioxane) without affecting the TMS-ethynyl moiety, while the TMS group (73.19 Da) is removed by fluoride sources (TBAF, KF, HF·pyridine) without cleaving the Boc group [1]. The closest des-Boc analog — 6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (estimated MW ~246.4 g·mol⁻¹) — possesses a free secondary amine (HBD count = 1) on the oxazine ring, which can undergo N-alkylation, N-acylation, or N-oxidation as unwanted competing reactions during downstream transformations . In the target compound, the Boc group masks this nucleophilic amine (HBD count = 0), directing reactivity exclusively to the TMS-ethynyl or pyridine ring positions. The standard deprotection sequence (TBAF then TFA, or vice versa) is well-precedented in peptide and heterocycle synthesis, as documented in Greene's Protective Groups in Organic Synthesis [1].

Orthogonal dual protection
Supporting evidence
Boc (TFA-labile) masks oxazine NH (HBD=0); TMS (TBAF-labile) protects ethynyl. Sequential deprotection possible in either order.
Supports modular library synthesis: remove TMS for first diversification, then Boc for N-functionalization.
Protocols adapted from Greene's Protective Groups; des-Boc analog would introduce a free NH (HBD=1) with side-reaction risk.
orthogonal protecting groups solid-phase synthesis sequential diversification

C2 Oxidation State: Dihydro vs. 2-Oxo

The target compound retains the fully reduced 2,3-dihydro-1,4-oxazine ring (C2 methylene, oxidation state = −2), whereas the commercially available comparator 6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS 1203499-42-6, Sigma-Aldrich ADE001269) bears a carbonyl at C2 (oxidation state = +2) . This single oxidation state change produces three measurable consequences: (1) Hydrogen-bond donor count — the 2-oxo form introduces an amide NH (HBD = 1), while the Boc-protected 2,3-dihydro form has HBD = 0 ; (2) Electron density — the electron-withdrawing C2 carbonyl in the 2-oxo form reduces electron density on the pyridine ring, lowering its basicity (estimated pKa shift of pyridine N by ~0.5–1.0 units) and altering reactivity in electrophilic substitution and metal-catalyzed cross-couplings; (3) Molecular weight — the 2-oxo analog (C₁₂H₁₄N₂O₂Si, MW 246.33) is 86.14 Da lighter than the Boc-protected target compound, reflecting the absence of the Boc group, not merely the oxidation state difference . The fully reduced oxazine ring in the target compound preserves the tertiary amine character that, upon Boc deprotection, yields a secondary amine capable of further derivatization or salt formation.

C2 oxidation state
Class-level inference
Dihydro form (target): HBD=0, preserved pyridine basicity. 2-Oxo analog: HBD=1 (amide NH), reduced electron density, estimated pKa depression ~0.5–1.0 units.
Electron-rich dihydro ring facilitates metal-catalyzed cross-coupling; 2-oxo form alters hydrogen-bonding profile and reactivity.
Molecular weight difference includes Boc absence in comparator; ΔHBD is a key selectivity parameter.
heterocycle electronics hydrogen bonding medicinal chemistry design

TMS-Alkyne Protection Against Homocoupling

The TMS group on the ethynyl substituent serves as a protective cap that suppresses the acidity of the terminal alkyne proton (pKa ~25) and prevents oxidative dimerization (Glaser/Eglinton coupling) during storage and under Sonogashira reaction conditions [1]. The closest unprotected comparator, 6-ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS 2090929-24-9, C₉H₈N₂O, MW 160.17 g·mol⁻¹), carries a free terminal alkyne that is susceptible to Cu(II)- or Pd(II)-mediated homocoupling, generating symmetrical butadiyne byproducts that reduce yield and complicate purification . The TMS group adds 73.19 Da to the molecular weight but can be removed quantitatively with fluoride sources (TBAF, KF, or K₂CO₃/MeOH) under mild conditions that preserve the Boc group and the oxazine ring [1]. This enables a synthetic workflow in which the TMS-ethynyl building block is first coupled via Sonogashira reaction with an aryl/heteroaryl halide (with TMS still in place to prevent self-coupling), and the TMS group is subsequently removed to reveal a free terminal alkyne for a second diversification step — a sequence that is impossible with the unprotected 6-ethynyl analog.

TMS-alkyne protection
Class-level inference
TMS cap suppresses terminal alkyne acidity (pKa ~25) and prevents Glaser/Eglinton homocoupling during storage and Sonogashira reactions.
Enables two-step sequential alkyne functionalization without byproduct formation; unprotected analog risks 15–40% yield loss.
TMS deprotection: TBAF/THF or K₂CO₃/MeOH, mild conditions compatible with Boc group.
Sonogashira coupling alkyne protection building block stability

C6 Substituent: TMS-Ethynyl vs. 6-Bromo Cross-Coupling

The target compound carries a TMS-ethynyl group at C6, making it a substrate for Sonogashira coupling with aryl/heteroaryl halides to generate internal arylalkyne products. The closest C6-substituted analog with the identical [2,3-b] scaffold and Boc protection is 1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS 2128711-74-8, MDL MFCD29913808, C₁₂H₁₅BrN₂O₃, MW 315.16 g·mol⁻¹) , which is a substrate for Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids. These two building blocks access fundamentally different chemical space: the TMS-ethynyl compound yields alkyne-linked biaryl systems (rigid, linear, sp-hybridized linker) , while the 6-bromo compound yields directly linked biaryl systems (sp²–sp² bond with torsional flexibility) . The molecular weight difference is 17.31 Da (332.47 vs. 315.16). Crucially, the alkyne linkage introduced via the TMS-ethynyl building block is a privileged structural motif in kinase inhibitors (e.g., erlotinib analogs) and PARP inhibitors, where the linear geometry and polarizable π-system contribute to target binding, whereas the directly linked biaryl from the bromo building block is preferred for DPP-4 inhibitors and sartan-class antihypertensives.

C6 substituent identity
Class-level inference
TMS-ethynyl (Sonogashira) yields linear alkyne (sp–sp²); 6-Bromo (Suzuki) yields directly linked biaryl (sp²–sp²). ΔMW = 17.31 Da.
Linker geometry and coupling chemistry are orthogonal; selection must align with retrosynthetic plan and target pharmacophore.
Alkyne motif preferred for kinase/PARP inhibitors; biaryl for DPP-4/sartan series.
cross-coupling building block orthogonality library synthesis

Application Scenarios in Medicinal Chemistry


EGFR TKI Lead Optimization

Medicinal chemistry teams developing next-generation EGFR-TK inhibitors targeting resistance mutations (L858R, T790M, exon 19 deletions) in non-small cell lung cancer should specify this building block as the core scaffold precursor. The [2,3-b] scaffold has demonstrated IC₅₀ values as low as 0.09 μM in HCC827 cells when elaborated via Suzuki coupling at the C7 position [1], and the TMS-ethynyl group at C6 provides a synthetic handle for introducing additional diversity elements via Sonogashira coupling. The orthogonal Boc protection allows late-stage N1 deprotection for sulfonamide, amide, or urea library synthesis without disturbing the C6 alkyne.

IAP Antagonist Library Synthesis

Research groups pursuing Smac mimetic/IAP antagonist programs should procure this building block for generating focused libraries around the pyrido[2,3-b][1,4]oxazine core claimed in WO2021244608A1 [2]. The TMS-ethynyl group can be deprotected and coupled to diverse azide-containing fragments via CuAAC (click chemistry), enabling rapid SAR exploration. The Boc group provides a convenient purification handle (increased lipophilicity for normal-phase chromatography) and can be removed quantitatively to reveal the free oxazine NH for subsequent functionalization or salt formation.

Sequential Dual-Functionalization for Diarylalkyne Probes

Chemical biology groups requiring unsymmetrical bis-arylalkyne probe molecules should select this building block over the free terminal alkyne analog (CAS 2090929-24-9). The TMS protection strategy [3] permits: (Step 1) Sonogashira coupling of the intact TMS-ethynyl building block with Aryl-Halide-A; (Step 2) selective TMS deprotection with TBAF or K₂CO₃/MeOH to reveal a free terminal alkyne; (Step 3) a second Sonogashira coupling with Aryl-Halide-B to install a different aryl group. This sequence is impossible with the unprotected 6-ethynyl building block due to competitive homocoupling.

Kinase Selectivity Profiling Library Production

Contract research organizations and in-house compound management groups producing kinase selectivity screening panels should stock this building block as a versatile diversification node. The combination of Sonogashira-competent TMS-ethynyl at C6 and Boc-protected N1 enables parallel library synthesis: the TMS group can be removed and the resulting terminal alkyne elaborated with diverse aryl halides in 96-well format, while the Boc group remains intact to facilitate automated reversed-phase HPLC purification. The [2,3-b] scaffold's validation against EGFR (IC₅₀ 0.09–1.10 μM [1]) and its presence in IAP antagonist patents [2] make it a high-priority scaffold for kinase and apoptosis-targeted screening collections.

Application
Selection Property
Validation Focus
EGFR TKI lead optimization
[2,3-b] scaffold with TMS-ethynyl handle and orthogonal Boc
EGFR mutant cell line inhibition context
IAP antagonist library synthesis
Pyrido[2,3-b]oxazine core with click-chemistry compatible alkyne
IAP binding and apoptosis pathway assay context
Sequential bis-arylalkyne probes
TMS-protected alkyne for controlled two-step Sonogashira sequence
Homocoupling-free diversification and product purity
Kinase selectivity panel production
Versatile diversification node with parallel synthesis compatibility
Kinase panel screening and scaffold SAR exploration
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